molecular formula C11H20O2 B3432144 Undecylenic acid CAS No. 96451-28-4

Undecylenic acid

Cat. No.: B3432144
CAS No.: 96451-28-4
M. Wt: 184.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-N
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Description

Undecylenic acid, also known as 10-undecenoic acid, is an organic compound with the formula CH₂=CH(CH₂)₈CO₂H. It is an unsaturated fatty acid with a terminal double bond. This colorless oil is primarily used in the production of Nylon-11 and in the treatment of fungal infections of the skin . This compound is also a precursor in the manufacture of various pharmaceuticals, personal hygiene products, cosmetics, and perfumes .

Preparation Methods

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both this compound and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam . The methyl ester is then hydrolyzed to produce this compound .

Chemical Reactions Analysis

Undecylenic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include steam for pyrolysis, and specific catalysts for reduction and oxidation processes. Major products formed from these reactions include 11-aminoundecanoic acid and undecylene aldehyde .

Comparison with Similar Compounds

Undecylenic acid is unique due to its bifunctional properties, allowing it to act as both an antifungal agent and a precursor in the synthesis of various chemicals. Similar compounds include:

    Oleic acid: Another unsaturated fatty acid, but with a different structure and properties.

    Linoleic acid: An essential fatty acid with multiple double bonds, used in various biochemical processes.

    Palmitoleic acid: A monounsaturated fatty acid with different applications in the cosmetic and pharmaceutical industries.

This compound stands out due to its specific use in the production of Nylon-11 and its potent antifungal properties .

Properties

IUPAC Name

undec-10-enoic acid
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)
Source PubChem
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InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-N
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Canonical SMILES

C=CCCCCCCCCC(=O)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
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Related CAS

96451-28-4
Record name 10-Undecenoic acid, homopolymer
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DSSTOX Substance ID

DTXSID8035001
Record name 10-Undecenoic acid
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid
Record name 10-Undecenoic acid
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Boiling Point

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg
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Solubility

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether
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Density

0.910 - 0.917
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Mechanism of Action

Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH.
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CAS No.

112-38-9, 1333-28-4
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Melting Point

24.5 °C
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Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods II

Procedure details

In a 4 l multi-necked flask, 1829.9 g (0.7 mol) of an α,ω-dihydroxypoly(ethylene oxide-propylene oxide) copolymer having a hydroxyl number of 41.5 (mg KOH)/g with 50% by mass propylene oxide content and with ethylene oxide end blocks were heated with 249.4 g (1.4 mol) of undecenoic acid (molar mass: 184.3 g/mol, acid number: 304.4 mg KOH/g) to 70° C. with stirring and then 41.6 g of Novozym® 435 (2% by mass based on the total batch) were added. At 4 mbar and with further continual stirring, and also with the introduction of a gentle stream of nitrogen (˜2000 ml/h), the reaction mixture was reacted for 23 hours. During this time the initial acid number of the reaction mixture fell from originally 35.8 mg KOH/g solids to 1.4 mg KOH/g solids. Following filtration and 2-hour heat treatment at 120° C., the α,ω-bis-undecenoato-poly(ethylene oxide-propylene oxide) copolymer was ready for use for the subsequent reactions.
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35.8 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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